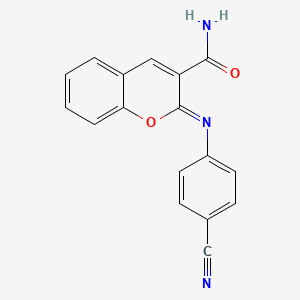

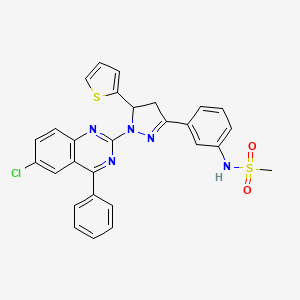

(4-((3,4-Difluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-((3,4-Difluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H22F2N4O and its molecular weight is 396.442. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

Naphthyridine derivatives, including compounds structurally similar to the specified chemical, have shown promising anticancer activity. For instance, a novel naphthyridine derivative was found to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells. This dual mode of cell death suggests potential utility in melanoma treatment, highlighting the compound's significance in cancer research (Kong et al., 2018).

Antibacterial Activity

Naphthyridine compounds have also been explored for their antibacterial properties. A study on the synthesis and antibacterial activity of 3-aryl-4-formyl-1-[3-(3-chlorophenyl)-1,8-naphthyridin-2-yl]pyrazoles provided insights into their potential as antibacterial agents, suggesting that certain naphthyridine derivatives could be effective against bacterial infections (Mogilaiah et al., 2009).

Donor-Acceptor Interactions

Research into 4-ene/yne-ferrocenyl and 4-enamine naphthalimides with ferrocenyl headgroups, closely related in structure to the compound , reveals the importance of donor-acceptor interactions in determining the chemical and physical properties of naphthyridine derivatives. This study aids in understanding the electron transfer mechanisms and could have implications for the development of electronic materials (McAdam et al., 2003).

Estrogen Receptor Modulation

Another area of research involves the synthesis of new diaryl and triaryl hydrazone derivatives as possible estrogen receptor modulators. Compounds in this category, which share functional similarities with the specified chemical, have been evaluated for their anti-implantation, uterotrophic, antiuterotrophic, anticancer, and antimicrobial activities. This research could lead to new treatments for estrogen receptor-related conditions (Pandey et al., 2002).

Environmental Monitoring

Naphthyridine derivatives have been included in studies for environmental monitoring, specifically in the detection of new psychoactive substances in wastewater. This application underscores the importance of such compounds in public health and safety, providing a method for tracking the usage of potentially harmful substances within communities (Borova et al., 2015).

Mechanism of Action

Target of Action

The primary target of this compound is Dipeptidyl Peptidase-IV (DPP-IV) . DPP-IV is an enzyme responsible for breaking down certain proteins, including some that are involved in regulating insulin secretion. Inhibiting DPP-IV can help to increase the levels of these proteins, which can help to regulate blood glucose levels.

Mode of Action

The compound interacts with DPP-IV by binding to its active site, thereby inhibiting the enzyme’s activity . This prevents the breakdown of incretin hormones, such as GLP-1 and GIP, which stimulate insulin secretion in response to meals. As a result, blood glucose levels are better regulated.

Biochemical Pathways

The inhibition of DPP-IV leads to increased levels of incretin hormones. These hormones stimulate the pancreas to release more insulin, a hormone that helps cells absorb glucose from the bloodstream. At the same time, they inhibit the release of glucagon, a hormone that signals the liver to release stored glucose into the bloodstream. The net effect is a decrease in blood glucose levels .

Result of Action

The result of the compound’s action is a decrease in blood glucose levels. By inhibiting DPP-IV and thereby increasing the levels of incretin hormones, the compound helps to regulate insulin and glucagon secretion. This leads to increased insulin availability and decreased glucagon levels, which together help to lower blood glucose levels .

properties

IUPAC Name |

[4-(3,4-difluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]-(4-methylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F2N4O/c1-13-7-9-28(10-8-13)22(29)17-12-25-21-16(5-3-14(2)26-21)20(17)27-15-4-6-18(23)19(24)11-15/h3-6,11-13H,7-10H2,1-2H3,(H,25,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRNLHCGUHHUJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC(=C(C=C4)F)F)C=CC(=N3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-Ethyl-5-[[4-ethyl-5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone](/img/structure/B2393113.png)

![N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2393118.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2393119.png)

![N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide](/img/structure/B2393127.png)

![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2393129.png)

![[5-(4-Chlorophenyl)-1-(3,4-dichlorophenyl)-3-pyrazolyl]-(4-morpholinyl)methanone](/img/structure/B2393131.png)

![[4-[(4-chlorophenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] Pyridine-4-carboxylate](/img/structure/B2393133.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide](/img/structure/B2393135.png)